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Compound of Interest

Compound Name: 4-Dimethylaminobutylamine

Cat. No.: B1346629

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N-
Dimethyl-1,4-butanediamine (also known as N,N'-dimethylputrescine), a diamine of interest in
various chemical and pharmaceutical research fields. Due to the limited availability of directly
published, comprehensive spectral datasets for this specific compound, this guide presents a
combination of data from analogous compounds, predicted values based on established
spectroscopic principles, and general experimental protocols applicable to the analysis of
aliphatic amines.

Introduction

N,N-Dimethyl-1,4-butanediamine (CAS No: 111-51-3) is a derivative of putrescine, a naturally
occurring polyamine. Its structure, featuring two secondary amine functionalities, makes it a
valuable building block in organic synthesis and a subject of study in various biological and
chemical contexts. Accurate spectroscopic characterization is crucial for its identification, purity
assessment, and the study of its interactions. This guide covers the key spectroscopic
technigues: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS).

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for N,N-
Dimethyl-1,4-butanediamine and its close analog, N,N,N',N'-tetramethyl-1,4-butanediamine, for
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comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR): The *H NMR spectrum of N,N-Dimethyl-1,4-butanediamine is expected
to be relatively simple, with signals corresponding to the N-methyl protons and the two types of
methylene protons in the butane backbone. The chemical shifts are influenced by the electron-
withdrawing effect of the nitrogen atoms.

Table 1: Predicted *H NMR Spectroscopic Data for N,N-Dimethyl-1,4-butanediamine

Predicted Chemical Predicted Predicted
Protons ] .. .
Shift (6, ppm) Multiplicity Integration
N-CHs 24-26 Singlet 6H
N-CHa- 25-27 Triplet 4H
-CH2-CHa- 15-1.7 Multiplet 4H
N-H 1.0-2.0 Broad Singlet 2H

Note: Predicted values are based on typical chemical shifts for aliphatic amines. The N-H
proton signal is often broad and its chemical shift can vary with concentration and solvent.

For comparison, the reported 'H NMR data for the analogous N,N,N',N'-tetramethyl-1,4-
butanediamine shows a singlet for the N-methyl protons at approximately 2.21 ppm and
multiplets for the methylene protons around 2.26 ppm and 1.48 ppm in CDCls.

13C NMR (Carbon-13 NMR): The proton-decoupled 2C NMR spectrum is expected to show
three distinct signals corresponding to the three chemically different carbon atoms in the
molecule.

Table 2: Predicted 3C NMR Spectroscopic Data for N,N-Dimethyl-1,4-butanediamine
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Carbon Predicted Chemical Shift (8, ppm)
N-CHs 35-45
N-CH:- 50 - 60
-CH2-CH2- 25-35

Note: Predicted values are based on typical chemical shifts for aliphatic amines.

Infrared (IR) Spectroscopy

The IR spectrum of N,N-Dimethyl-1,4-butanediamine, as a secondary amine, is expected to
exhibit a characteristic N-H stretching absorption.

Table 3: Predicted Infrared (IR) Spectroscopic Data for N,N-Dimethyl-1,4-butanediamine

. Predicted Absorption )
Functional Group - ( 1 Intensity
ange (cm~

N-H Stretch 3300 - 3500 Weak to Medium
C-H Stretch (aliphatic) 2850 - 3000 Medium to Strong
N-H Bend 1550 - 1650 Medium

C-N Stretch 1000 - 1250 Medium

Note: As a secondary amine, a single N-H stretching band is expected.[1] Tertiary amines lack
an N-H bond and therefore do not show a band in this region.[1]

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of N,N-Dimethyl-1,4-butanediamine is expected to
show a molecular ion peak and characteristic fragmentation patterns, primarily through o-
cleavage.

Table 4: Predicted Mass Spectrometry (MS) Data for N,N-Dimethyl-1,4-butanediamine
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miz Proposed Fragment Comments

116 [CeH1eN2]*e Molecular lon (M*e)

101 [M - CHs]* Loss of a methyl group

87 [M - CzHs]* a-cleavage

72 [CH3NHCH2CHz]* a-cleavage

58 [CH3NHCH2]* a-cleavage, likely base peak
44 [CH3NH]* Further fragmentation

Note: The nitrogen rule states that a compound with an even number of nitrogen atoms will
have an even nominal molecular weight.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for a
liquid aliphatic amine like N,N-Dimethyl-1,4-butanediamine.

NMR Spectroscopy

Sample Preparation:

» Dissolve approximately 5-10 mg of N,N-Dimethyl-1,4-butanediamine in 0.5-0.7 mL of a
deuterated solvent (e.g., Chloroform-d, CDCIs) in a standard 5 mm NMR tube.

e Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already
present in the solvent.

Instrumentation and Data Acquisition:
e Spectrometer: A 300 MHz or higher field NMR spectrometer.
e 'HNMR:

o Acquire the spectrum using a standard pulse sequence.
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o Typical spectral width: 0-10 ppm.
o Number of scans: 8-16.

o Relaxation delay: 1-2 seconds.

e 13C NMR:
o Acquire the spectrum with proton decoupling.
o Typical spectral width: 0-150 ppm.
o Number of scans: 128 or more, depending on the sample concentration.
o Relaxation delay: 2-5 seconds.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale to the reference signal (TMS at 0 ppm).

Integrate the signals in the tH NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

o Place a small drop of neat N,N-Dimethyl-1,4-butanediamine between two salt plates (e.g.,
NaCl or KBr).

o Gently press the plates together to form a thin liquid film.
Instrumentation and Data Acquisition:

e Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
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o Method: Attenuated Total Reflectance (ATR) or transmission.

o Spectral Range: Typically 4000-400 cm~1.

e Resolution: 4 cm~1.

o Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

e Abackground spectrum of the clean ATR crystal or empty salt plates should be acquired and
subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction:

e Method: Direct infusion or via Gas Chromatography (GC-MS). For a relatively volatile liquid
like N,N-Dimethyl-1,4-butanediamine, GC-MS is a suitable method.

Instrumentation and Data Acquisition:

Mass Spectrometer: A mass spectrometer equipped with an Electron lonization (EI) source.

lonization Energy: Standard 70 eV.

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or magnetic sector.

Mass Range: Scan a range appropriate for the molecular weight, for instance, m/z 30-200.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the
predicted mass spectral fragmentation of N,N-Dimethyl-1,4-butanediamine.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Caption: Predicted major fragmentation pathway for N,N-Dimethyl-1,4-butanediamine in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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butanediamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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